
4,4'-Dihydroxybiphenyl
Overview
Description
4,4’-Dihydroxybiphenyl, also known as 4,4’-Biphenol, is an organic compound with the molecular formula C12H10O2. It consists of a biphenyl structure with two hydroxyl groups attached to the fourth carbon of each benzene ring. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It is known for its good thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxybiphenyl can be synthesized through various methods:
Oxidative Dimerization: 2,6-Di-tert-butylphenol is subjected to oxidative dimerization, followed by reduction and dealkylation.
Transalkylation: Transalkylation of phenol with an alkylbenzene, followed by dealkylation.
Sulfonation and Alkali Fusion: Biphenyl is subjected to sulfonation and alkali fusion.
Halogenation and Hydrolysis: Biphenyl is halogenated, followed by hydrolysis.
Dimerization of Phenol: Phenol is dimerized to form 4,4’-Dihydroxybiphenyl.
Industrial Production Methods
One industrial method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This process minimizes the formation of byproducts and allows for easy purification of the intended product .
Chemical Reactions Analysis
4,4’-Dihydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, and other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acid or base catalysts for substitution reactions. Major products formed from these reactions include quinones, biphenyl derivatives, and various substituted biphenyl compounds .
Scientific Research Applications
Tyrosinase Inhibition
4,4'-Dihydroxybiphenyl has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This property has significant implications for skin whitening products. Studies have shown that 44'-BP effectively reduces melanin content in melanoma cells by inhibiting tyrosinase activity, making it a candidate for cosmetic formulations aimed at hyperpigmentation treatment .
Case Study: Skin Whitening Formulations
A study demonstrated the effectiveness of 44'-BP in reducing melanin production in B16 melanoma cells. The compound was tested at various concentrations, showing a dose-dependent decrease in melanin content, highlighting its potential for developing skin-whitening agents .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has shown moderate antibacterial and antifungal properties, making it a candidate for use in antimicrobial formulations .
Case Study: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of 44'-BP against several bacterial and fungal strains. The compound demonstrated effective inhibition at concentrations ranging from 8 to 160 µg/ml, suggesting its potential utility in medical and agricultural applications .
Polymer Synthesis
This compound serves as a key monomer in the synthesis of heat-resistant polymers and copolyesters. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Table 1: Polymer Composition and Properties
Polymer Type | Components | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Ternary Copolyester | p-Hydroxybenzoic acid, Terephthalic acid, 44'-BP | 250 | 80 |
Liquid Crystalline Polymer | 44'-BP with various aliphatic diols | 230 | 75 |
Hydrogels Development
Recent studies have explored the use of 44'-BP as a crosslinker in thermoresponsive hydrogels. These hydrogels exhibit unique swelling properties based on temperature changes, making them suitable for biomedical applications such as drug delivery systems.
Case Study: Thermoresponsive Hydrogels
A study synthesized N-isopropylacrylamide-based hydrogels using 44'-BP as a crosslinker. The resulting hydrogels displayed a lower critical solution temperature (LCST) that could be tuned by varying the concentration of 44'-BP, demonstrating their potential for controlled drug release applications .
Biodegradation Studies
Research has indicated that certain fungi can metabolize biphenyl compounds, including this compound, suggesting its potential role in bioremediation processes.
Table 2: Biodegradation Rates of Biphenyl Compounds
Compound | Organism | Degradation Rate (%) | Time Frame (Days) |
---|---|---|---|
This compound | Aspergillus toxicarius | 70 | 14 |
Biphenyl | Pseudomonas putida | 85 | 10 |
Toxicological Assessments
Toxicological studies have identified this compound as a significant metabolite of biphenyl with implications for human health assessments related to biphenyl exposure . Understanding its toxicity profile is essential for evaluating safety in industrial applications.
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxybiphenyl involves its interaction with specific molecular targets and pathways:
Tyrosinase Inhibition: 4,4’-Dihydroxybiphenyl acts as a competitive inhibitor of tyrosinase, reducing melanin biosynthesis in melanoma cells.
Antioxidant Activity: In industrial applications, it acts as an antioxidant by scavenging free radicals and preventing oxidative degradation of rubber and latex.
Comparison with Similar Compounds
4,4’-Dihydroxybiphenyl can be compared with other similar compounds such as:
2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.
Hydroquinone: A similar compound with two hydroxyl groups attached to a single benzene ring.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Uniqueness: : 4,4’-Dihydroxybiphenyl is unique due to its biphenyl structure with hydroxyl groups at the para positions, which imparts distinct chemical properties and reactivity compared to its isomers and other phenolic compounds .
Biological Activity
4,4'-Dihydroxybiphenyl (also known as 4,4'-BP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C12H12O2
- Molecular Weight : 200.23 g/mol
- CAS Number : 92-88-6
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models.
- Inhibition of Melanin Production : The compound inhibits tyrosinase activity, leading to decreased melanin synthesis in melanoma cells .
- Estrogenic Activity : Research indicates that this compound possesses estrogen-like properties, affecting estrogen receptor activity in vitro .
Inhibition of Tyrosinase
The inhibition of tyrosinase by this compound is a critical mechanism for its anti-melanogenic effects. In studies involving B16 melanoma cells, treatment with 4,4'-BP resulted in a significant reduction in melanin content. This effect was attributed to the direct inhibition of tyrosinase activity, which is essential for melanin biosynthesis .
Estrogen Receptor Modulation
Studies have demonstrated that this compound can bind to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and differentiation. This property suggests potential applications in hormone-related therapies or as an endocrine disruptor in environmental studies .
Case Studies and Research Findings
- Melanoma Cell Study :
-
Estrogenic Activity Assessment :
- Objective : To assess the estrogenic effects of 4,4'-BP using MCF-7 breast cancer cells.
- Methodology : Cells were exposed to different concentrations of the compound, and estrogen-responsive gene expression was measured.
- Results : Significant upregulation of estrogen target genes was noted at higher concentrations of 4,4'-BP .
- Toxicological Studies :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Melanin Inhibition | Reduces melanin synthesis via tyrosinase inhibition | |
Estrogenic Activity | Modulates estrogen receptor activity |
Table 2: Research Findings on Toxicity
Q & A
Basic Research Questions
Q. What are the structural characteristics of 4,4'-Dihydroxybiphenyl, and how do they influence its reactivity in organic synthesis?
this compound consists of two benzene rings linked by a single bond, with hydroxyl (-OH) groups at the para positions (4 and 4'). This symmetry and conjugation between the aromatic rings enhance its stability and ability to participate in hydrogen bonding, making it a versatile intermediate for polymerization and cross-linking reactions. The hydroxyl groups act as nucleophiles in etherification or esterification reactions, enabling the synthesis of polyesters, polyethers, and epoxy resins .
Q. What are the established methods for synthesizing this compound, and how do they address selectivity challenges?
Traditional synthesis involves dimerization of halogenated phenols (e.g., via Ullmann coupling) or oxidative coupling of phenol derivatives. A patented method uses 4,4'-di(2-hydroxy-2-propyl)biphenyl as a precursor, enabling selective preparation of the 4,4'-isomer with simplified purification steps. Catalytic systems and solvent choices (e.g., polar aprotic solvents) are critical for minimizing byproducts like 2,2'- or 2,4'-isomers .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
- GC-FID : Methanol-diluted samples can be analyzed using a DB-5 column (30 m × 0.25 mm, 0.25 µm), with 4,4'-dipyridyl as an internal standard. Operating conditions include a 250°C injector and a temperature gradient from 100°C to 300°C .
- UPLC-MS/MS : For migration studies (e.g., in food packaging), a C18 column with a methanol/water mobile phase and electrospray ionization (ESI) in negative mode achieves detection limits <1 ng/mL .
Advanced Research Questions
Q. How does the fluorescence behavior of this compound differ from its isomers, and what implications does this have for sensing applications?
Unlike 2,2'-dihydroxybiphenyl, this compound does not exhibit excited-state ionization. Its fluorescence spectrum shows distinct peaks for the un-ionized form (pH <8), monoanion (pH 8–12), and dianion (pH >12). This pH-dependent behavior enables its use as a fluorescent probe for monitoring microenvironmental changes in biological or polymeric systems .
Q. What strategies optimize the purity of this compound-derived intermediates for high-performance materials?
In synthesizing 4,4'-dichlorobiphenyl (a precursor for fluorescent whitening agents), recrystallization from ethanol/water mixtures or column chromatography with silica gel (hexane/ethyl acetate eluent) removes impurities. Purity >99% is critical for minimizing side reactions in subsequent sulfonation or polymerization steps .
Q. How does this compound enhance the thermal and oxidative stability of engineering plastics?
As a monomer in polyesters (e.g., polyarylate) or polycarbonates, its rigid biphenyl backbone reduces chain mobility, increasing glass transition temperatures (Tg). The hydroxyl groups also act as radical scavengers, mitigating oxidative degradation in high-temperature applications (e.g., aerospace composites) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory.
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid prolonged exposure to light or moisture .
- Decomposition : Thermal decomposition above 280°C may release biphenyl and phenolic byproducts, requiring fume hood use during high-temperature reactions .
Q. How can researchers resolve discrepancies in reported fluorescence data for this compound?
Contradictory reports on ionization states (e.g., dianion formation) may arise from solvent polarity or excitation wavelength differences. Standardizing conditions (e.g., pH 12 buffer, λex = 290 nm) and validating with NMR or FTIR for structural confirmation can reconcile such inconsistencies .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBEIPGXKNHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54614-69-6 (mono-hydrochloride salt) | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029120 | |
Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS] | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000079 [mmHg] | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-88-6 | |
Record name | 4,4′-Dihydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8994A0904 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.